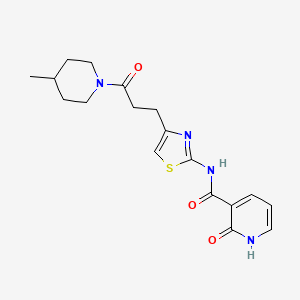

N-(4-(3-(4-methylpiperidin-1-yl)-3-oxopropyl)thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a complex organic molecule that likely contains a benzothiazole moiety . Benzothiazoles are heterocyclic compounds with a wide range of biological activities .

Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds are often synthesized through substitution reactions or reductive amination .Scientific Research Applications

Chemical Synthesis and Application

TEMPO-Catalyzed Electrochemical C–H Thiolation

A study by Qian et al. (2017) presents a metal- and reagent-free method for synthesizing benzothiazoles and thiazolopyridines through TEMPO-catalyzed electrolytic C–H thiolation. This process might be relevant for synthesizing structurally similar compounds, indicating potential routes for creating derivatives of the specified chemical (Qian, Li, Song, & Xu, 2017).

Biological Activity and Potential Therapeutic Applications

Antimicrobial Activity

Raval, Naik, and Desai (2012) have synthesized compounds with significant antibacterial and antifungal activities using environmentally benign procedures under microwave irradiation. Such methodologies could be explored for synthesizing and testing derivatives of the compound for antimicrobial properties (Raval, Naik, & Desai, 2012).

Anticancer Agents

Li et al. (2020) explored the biological properties of dehydroabietic acid derivatives, demonstrating DNA binding ability and selective cytotoxicity towards cancer cell lines. This suggests a potential research application in designing cancer therapeutics by investigating the DNA-binding abilities of similar compounds (Li, Fei, Wang, Kong, & Long, 2020).

HIV-Integrase Inhibition

Boros et al. (2006) achieved sub-micromolar enzyme inhibition of HIV integrase with certain carboxamide analogs. Investigating the compound for similar activities could contribute to developing novel antiviral therapies (Boros, Johns, Garvey, Koble, & Miller, 2006).

Mechanism of Action

Target of Action

Compounds with similar structures have been known to interact with various proteins and receptors .

Mode of Action

It is believed to interact with its targets, leading to changes in cellular processes

Pharmacokinetics

Compounds with similar structures are known to have high gi absorption and are p-gp substrates .

Result of Action

The effects would depend on the specific targets and pathways affected by the compound .

properties

IUPAC Name |

N-[4-[3-(4-methylpiperidin-1-yl)-3-oxopropyl]-1,3-thiazol-2-yl]-2-oxo-1H-pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N4O3S/c1-12-6-9-22(10-7-12)15(23)5-4-13-11-26-18(20-13)21-17(25)14-3-2-8-19-16(14)24/h2-3,8,11-12H,4-7,9-10H2,1H3,(H,19,24)(H,20,21,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYPFYBHCURACRD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C(=O)CCC2=CSC(=N2)NC(=O)C3=CC=CNC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-(3-(4-methylpiperidin-1-yl)-3-oxopropyl)thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-(4-butylphenyl)-1-phenyl-1H-pyrazol-5-yl]-2-chloroacetamide](/img/structure/B2996285.png)

![1-Bromopyrrolo[1,2-a]pyrazine](/img/structure/B2996287.png)

![3-[4-(propan-2-yl)phenyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B2996288.png)

![N-(3-chlorobenzyl)-1-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}piperidine-4-carboxamide](/img/structure/B2996290.png)

![Methyl 2,4-dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2996296.png)

![N-([2,4'-bipyridin]-3-ylmethyl)-5-ethylthiophene-2-sulfonamide](/img/structure/B2996303.png)

![N-(2,4-dimethylphenyl)-5-[(4-fluorophenyl)methoxy]-1-methyl-4-oxopyridine-2-carboxamide](/img/structure/B2996304.png)

![4-((1-benzyl-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-(3-methoxypropyl)cyclohexanecarboxamide](/img/structure/B2996305.png)